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Compound of Interest

Compound Name: 6-(Hydroxymethyl)picolinonitrile

Cat. No.: B1283330 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis

of 6-(hydroxymethyl)picolinonitrile, a valuable building block in medicinal chemistry and drug

discovery. The information compiled herein offers a selection of synthetic strategies, enabling

researchers to choose the most suitable method based on available starting materials, desired

scale, and laboratory capabilities.

Introduction
6-(hydroxymethyl)picolinonitrile is a key intermediate in the synthesis of various

pharmaceutical compounds. Its bifunctional nature, featuring both a nucleophilic hydroxymethyl

group and an electrophilic nitrile on a pyridine scaffold, allows for diverse chemical

modifications and the construction of complex molecular architectures. This document outlines

three distinct synthetic pathways to access this versatile molecule, providing detailed

experimental procedures and comparative data.

Physicochemical Properties
A summary of the key physicochemical properties of 6-(hydroxymethyl)picolinonitrile is

presented in the table below.
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Property Value

Molecular Formula C₇H₆N₂O

Molecular Weight 134.14 g/mol

Appearance White to yellow solid

Boiling Point 310.5 ± 27.0 °C (Predicted)

Density 1.25 ± 0.1 g/cm³ (Predicted)

pKa 12.89 ± 0.10 (Predicted)

Synthetic Strategies
Three primary synthetic routes for the preparation of 6-(hydroxymethyl)picolinonitrile are

detailed below. Each method offers distinct advantages and involves different starting materials

and reaction conditions.

A comparative summary of the key quantitative data for each synthetic route is provided in the

table below for easy reference.

Parameter
Route 1: From
Aldehyde

Route 2: From
Methylpyridine

Route 3: From
Bromomethylpyridi
ne

Starting Material

6-

(hydroxymethyl)pyridi

ne-2-carboxaldehyde

6-methylpicolinonitrile

6-

(bromomethyl)picolino

nitrile

Key Transformations
Oximation/Dehydratio

n
Oxidation, Reduction Hydrolysis

Typical Yield ~61% Variable (2 steps) Good to High

Purity
High after

chromatography

Requires purification

after each step
High after purification

Key Reagents
Hydroxylamine

hydrochloride, DMSO

Selenium dioxide,

Sodium borohydride

Acid or Base (e.g.,

H₂SO₄ or NaOH)
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Route 1: Synthesis from 6-(hydroxymethyl)pyridine-
2-carboxaldehyde
This one-step method involves the direct conversion of the aldehyde functionality to a nitrile

using hydroxylamine hydrochloride in a polar aprotic solvent.

Experimental Protocol
Materials:

6-(hydroxymethyl)pyridine-2-carboxaldehyde

Hydroxylamine hydrochloride (NH₂OH·HCl)

Dimethyl sulfoxide (DMSO), anhydrous

Dichloromethane (CH₂Cl₂)

Saturated sodium bicarbonate solution (NaHCO₃)

Saturated sodium chloride solution (brine)

Anhydrous sodium sulfate (Na₂SO₄)

Silica gel for column chromatography

Procedure:

In a round-bottom flask, dissolve 6-(hydroxymethyl)pyridine-2-carboxaldehyde (1.0 eq) and

hydroxylamine hydrochloride (1.5 eq) in anhydrous DMSO.

Heat the reaction mixture to 100 °C with stirring for 2 hours.

After cooling to room temperature, pour the reaction mixture into a separatory funnel

containing dichloromethane and saturated sodium bicarbonate solution.

Separate the organic layer. Wash the aqueous layer with dichloromethane.
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Combine the organic layers and wash with saturated sodium chloride solution to remove

residual DMSO.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure.

Purify the crude product by silica gel column chromatography using a suitable eluent (e.g., a

gradient of hexane/ethyl acetate) to afford 6-(hydroxymethyl)picolinonitrile.

Process Workflow

Start Dissolve Aldehyde and
Hydroxylamine HCl in DMSO

Heat at 100 °C
for 2 hours

Aqueous Workup
(CH2Cl2, NaHCO3)

Extraction and
Washing Dry and Concentrate Column Chromatography 6-(hydroxymethyl)picolinonitrile

Click to download full resolution via product page

Caption: Workflow for the synthesis of 6-(hydroxymethyl)picolinonitrile from its

corresponding aldehyde.

Route 2: Synthesis from 6-methylpicolinonitrile
This two-step synthesis involves the initial oxidation of the methyl group to an aldehyde,

followed by the selective reduction of the aldehyde to the corresponding alcohol.

Experimental Protocol
Step A: Oxidation of 6-methylpicolinonitrile to 6-formylpicolinonitrile

Materials:

6-methylpicolinonitrile

Selenium dioxide (SeO₂)

Dioxane

Toluene
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Celite®

Procedure:

In a round-bottom flask equipped with a reflux condenser, add 6-methylpicolinonitrile (1.0 eq)

and selenium dioxide (1.1 eq) to a mixture of dioxane and water (e.g., 50:1).

Heat the mixture to reflux (approximately 100-110 °C) and monitor the reaction by TLC.

Upon completion, cool the reaction mixture to room temperature and filter through a pad of

Celite® to remove the selenium byproduct.

Concentrate the filtrate under reduced pressure.

Purify the crude 6-formylpicolinonitrile by column chromatography on silica gel.

Step B: Reduction of 6-formylpicolinonitrile to 6-(hydroxymethyl)picolinonitrile

Materials:

6-formylpicolinonitrile

Sodium borohydride (NaBH₄)

Methanol (MeOH)

Deionized water

Ethyl acetate (EtOAc)

Procedure:

Dissolve 6-formylpicolinonitrile (1.0 eq) in methanol in a round-bottom flask and cool the

solution to 0 °C in an ice bath.

Add sodium borohydride (1.2 eq) portion-wise, maintaining the temperature below 5 °C.

Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room

temperature and stir for an additional 1-2 hours.
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Quench the reaction by the slow addition of deionized water.

Remove the methanol under reduced pressure.

Extract the aqueous residue with ethyl acetate.

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to

yield 6-(hydroxymethyl)picolinonitrile. Further purification can be achieved by

recrystallization or column chromatography if necessary.

Synthetic Pathway

6-methylpicolinonitrile 6-formylpicolinonitrile
SeO2, Dioxane/H2O, Reflux

6-(hydroxymethyl)picolinonitrile
NaBH4, MeOH, 0 °C to RT

6-(bromomethyl)picolinonitrile

Acidic Conditions
(e.g., H2SO4, H2O, heat)

Basic Conditions
(e.g., NaOH, H2O, heat)

6-(hydroxymethyl)picolinonitrile
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To cite this document: BenchChem. [Synthesis of 6-(hydroxymethyl)picolinonitrile:
Application Notes and Protocols]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1283330#synthesis-of-6-hydroxymethyl-
picolinonitrile]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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